Cas no 2229154-76-9 (3-(3-tert-butyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid)
3-(3-tert-butyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(3-tert-butyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
- 2229154-76-9
- EN300-1779457
-
- Inchi: 1S/C13H20N2O2/c1-12(2,3)10-7(6-14-15-10)8-9(11(16)17)13(8,4)5/h6,8-9H,1-5H3,(H,14,15)(H,16,17)
- InChI Key: RGPVGRKMYZUMGN-UHFFFAOYSA-N
- SMILES: OC(C1C(C2C=NNC=2C(C)(C)C)C1(C)C)=O
Computed Properties
- Exact Mass: 236.152477885g/mol
- Monoisotopic Mass: 236.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 333
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 66Ų
3-(3-tert-butyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1779457-0.05g |
3-(3-tert-butyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229154-76-9 | 0.05g |
$1417.0 | 2023-09-20 | ||
| Enamine | EN300-1779457-0.1g |
3-(3-tert-butyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229154-76-9 | 0.1g |
$1484.0 | 2023-09-20 | ||
| Enamine | EN300-1779457-0.25g |
3-(3-tert-butyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229154-76-9 | 0.25g |
$1551.0 | 2023-09-20 | ||
| Enamine | EN300-1779457-0.5g |
3-(3-tert-butyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229154-76-9 | 0.5g |
$1619.0 | 2023-09-20 | ||
| Enamine | EN300-1779457-1.0g |
3-(3-tert-butyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229154-76-9 | 1g |
$1686.0 | 2023-06-02 | ||
| Enamine | EN300-1779457-2.5g |
3-(3-tert-butyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229154-76-9 | 2.5g |
$3304.0 | 2023-09-20 | ||
| Enamine | EN300-1779457-5.0g |
3-(3-tert-butyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229154-76-9 | 5g |
$4890.0 | 2023-06-02 | ||
| Enamine | EN300-1779457-10.0g |
3-(3-tert-butyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229154-76-9 | 10g |
$7250.0 | 2023-06-02 | ||
| Enamine | EN300-1779457-1g |
3-(3-tert-butyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229154-76-9 | 1g |
$1686.0 | 2023-09-20 | ||
| Enamine | EN300-1779457-5g |
3-(3-tert-butyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229154-76-9 | 5g |
$4890.0 | 2023-09-20 |
3-(3-tert-butyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 3-(3-tert-butyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
Introduction to 3-(3-tert-butyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 2229154-76-9)
3-(3-tert-butyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid, identified by the CAS number 2229154-76-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic derivatives characterized by its unique structural framework, which combines a cyclopropane ring with a pyrazole moiety. The presence of a 3-tert-butyl substituent and a dimethylcyclopropane core imparts distinct electronic and steric properties, making it a promising candidate for further exploration in drug discovery and development.
The structural features of 3-(3-tert-butyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid contribute to its potential biological activity. The cyclopropane ring is known for its strain and reactivity, which can be exploited in designing molecules with enhanced binding affinity to biological targets. Meanwhile, the pyrazole ring is a well-established pharmacophore in medicinal chemistry, frequently incorporated into drug candidates due to its ability to modulate various biological pathways. The 3-tert-butyl group not only influences the compound's solubility and metabolic stability but also serves as a handle for further derivatization, enabling the synthesis of analogues with tailored properties.
In recent years, there has been growing interest in leveraging computational methods and high-throughput screening to identify novel bioactive compounds. The structural complexity of 3-(3-tert-butyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid makes it an attractive subject for computational studies aimed at predicting its interactions with biological targets. Advanced molecular modeling techniques have been employed to explore potential binding modes of this compound with enzymes and receptors relevant to therapeutic intervention. These studies have revealed promising insights into its pharmacological profile, suggesting its utility in addressing various diseases.
The synthesis of 3-(3-tert-butyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid represents a significant achievement in synthetic organic chemistry. The construction of the cyclopropane ring and the integration of the pyrazole moiety require meticulous planning and execution to ensure high yield and purity. Recent advancements in synthetic methodologies have facilitated the efficient preparation of this compound, paving the way for large-scale production and further chemical modifications. The development of novel catalytic systems has also contributed to optimizing reaction conditions, reducing costs, and minimizing environmental impact.
Beyond its synthetic significance, 3-(3-tert-butyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid has shown potential in preclinical studies as a lead compound for drug development. Initial pharmacokinetic evaluations have highlighted its favorable pharmacokinetic properties, including adequate bioavailability and metabolic stability. Additionally, in vitro assays have demonstrated its interaction with specific biological targets, suggesting therapeutic relevance in areas such as inflammation, cancer, and neurodegenerative disorders. These findings underscore the importance of this compound as a scaffold for developing novel therapeutic agents.
The integration of machine learning and artificial intelligence into drug discovery has revolutionized the identification of promising candidates like 3-(3-tert-butyl-1H-pyrazol-4-ylyl)-2,2-dimethylcyclopropane -1-carboxylic acid. By analyzing vast datasets of chemical structures and biological activities, these technologies can predict the potential efficacy of compounds with remarkable accuracy. This approach has accelerated the process of identifying lead compounds for further optimization, reducing the time and resources required for traditional trial-and-error methods. The synergy between experimental chemistry and computational biology has opened new avenues for exploring the therapeutic potential of this compound.
Future research directions for 3-(3 -tert -butyl -1H -pyrazol -4 - yl ) - 2 , 2 - dimethylcyclopropane - 1 - carboxylic acid include exploring its role in modulating signaling pathways relevant to human health and disease. Investigating its interactions with key enzymes and receptors will provide deeper insights into its mechanism of action and therapeutic implications. Furthermore, structure-based drug design strategies can be employed to optimize its binding affinity and selectivity. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical applications that benefit patients worldwide.
The versatility of 3-(3 -tert -butyl -1H -pyrazol -4 - yl ) - 2 , 2 - dimethylcyclopropane - 1 - carboxylic acid as a building block for medicinal chemistry underscores its importance in modern drug discovery. Its unique structural features offer opportunities for designing molecules with diverse biological activities. As research progresses, this compound is likely to play a pivotal role in developing innovative therapies targeting complex diseases. The continued exploration of its pharmacological properties will not only advance our understanding of disease mechanisms but also provide new tools for therapeutic intervention.
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